REACTION_CXSMILES
|
Cl.C(ONC([C:10]1[CH:14]=[CH:13][O:12][CH:11]=1)=O)(C)(C)C.[CH2:15]([O:17][C:18]([CH:20]([CH:23]=O)[CH:21]=O)=[O:19])[CH3:16].[OH-].[NH4+:26]>C(O)C.[Cl-].[Zn+2].[Cl-]>[O:12]1[C:11]2[C:10](=[N:26][CH:21]=[C:20]([C:18]([O:17][CH2:15][CH3:16])=[O:19])[CH:23]=2)[CH:14]=[CH:13]1 |f:3.4,6.7.8|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ONC(=O)C1=COC=C1
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C=O)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
This residue was chromatographed on silica gel eluting with chloroform
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC2=NC=C(C=C21)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |